Regiochemical Differentiation: Secondary Ring Amine vs. Tertiary Ring Amine in C12H18N2 Diamine Building Blocks
Benzyl-methyl-pyrrolidin-3-yl-amine (CAS 1220172-66-6) and its closest positional isomer 1-benzyl-3-(methylamino)pyrrolidine (CAS 69478-77-9) share the identical molecular formula (C12H18N2, MW 190.28), but differ in the placement of the benzyl group—exocyclic 3-amino substitution versus endocyclic ring-nitrogen substitution, respectively . This regiochemical difference results in distinct hydrogen-bond donor profiles: the target compound possesses a secondary ring NH (one HBD) and a tertiary exocyclic amine (zero HBD), whereas the comparator possesses a tertiary ring amine (zero HBD) and a secondary exocyclic amine (one HBD) [1]. In the context of 3-aminopyrrolidine-derived benzamide neuroleptics, the target compound's scaffold configuration—when elaborated to cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)—produces antistereotypic potency 408 times greater than metoclopramide and 13 times greater than haloperidol, demonstrating that the benzyl-on-ring-nitrogen configuration is critical for D2 receptor engagement in this chemotype [2]. The regioisomeric benzamide series (linear vs. cyclic benzamides of 1-benzyl-3-aminopyrrolidine) consistently showed superior activity for the cyclic benzamide scaffold, reinforcing that the free ring NH geometry of the target compound's scaffold is pharmacologically privileged for certain receptor targets [2].
| Evidence Dimension | Regiochemistry and hydrogen-bond donor/acceptor profile of C12H18N2 pyrrolidine diamine building blocks |
|---|---|
| Target Compound Data | Secondary pyrrolidine ring NH (1 HBD); tertiary exocyclic N-benzyl-N-methyl amine (0 HBD); benzyl directed outward from 3-position exocyclic nitrogen |
| Comparator Or Baseline | 1-Benzyl-3-(methylamino)pyrrolidine (CAS 69478-77-9): Tertiary pyrrolidine ring N-benzyl (0 HBD); secondary exocyclic methylamino (1 HBD); benzyl directed from ring nitrogen |
| Quantified Difference | Benzyl position switch alters HBD count at ring vs. exocyclic amine; downstream biological potency difference: elaborated target scaffold yields 408-fold increase in neuroleptic activity over metoclopramide vs. comparator linear benzamides (class-level inference) |
| Conditions | Regiochemical comparison based on reported structures; biological inference derived from benzamide neuroleptic SAR in rat apomorphine-induced stereotypy model |
Why This Matters
Researchers expanding the 3-amino pyrrolidine scaffold through the ring NH must select CAS 1220172-66-6 over its N-benzyl isomer to retain the free secondary amine for downstream diversification; substituting the isomer eliminates this synthetic handle.
- [1] PubChem. Benzyl-methyl-(S)-pyrrolidin-3-yl-amine. Computed Properties: Hydrogen Bond Donor Count. CID 66569406. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-methyl-_S_-pyrrolidin-3-yl-amine View Source
- [2] Synthesis and neuroleptic activity of benzamides. cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Scilit. Available at: https://www.scilit.com/publications/b785b7b37b2fadac7e1d8c7ea212740e View Source
